molecular formula C24H21NO5S B2937751 methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate CAS No. 853890-42-3

methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate

Cat. No.: B2937751
CAS No.: 853890-42-3
M. Wt: 435.49
InChI Key: DETLOOIULVYZME-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene-3-carboxylate core substituted with methyl groups at positions 4 and 3. The 2-position is functionalized with an amide group linked to a 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry or materials science .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-13-14(2)31-22(20(13)24(28)29-3)25-21(26)16-9-10-18-17(11-16)12-19(30-23(18)27)15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETLOOIULVYZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated or alkylated thiophene derivatives

Scientific Research Applications

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of substituted thiophene carboxylates. Key structural analogs include:

Ethyl 4,5-dimethyl-2-[(quinolin-6-ylcarbonyl)amino]thiophene-3-carboxylate (): Substituent: Quinoline-6-carboxamide group.

Ethyl 4,5-dimethyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate (): Substituent: Piperidine-4-carboxamide with a thiophene sulfonyl group. Features: The sulfonyl group increases polarity, while the piperidine ring adds conformational flexibility, contrasting with the rigid benzopyran system in the target compound.

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): Substituent: Hydroxy and oxo groups on the benzo[b]thiophene core.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Quinoline Analogue Piperidine Analogue Benzo[b]thiophene Analogue
Molecular Weight (g/mol) ~467 (estimated) ~438 456.6 ~308 (reported)
XLogP3 ~4.5 (estimated) ~4.8 4.0 ~2.5
Hydrogen Bond Donors 1 (amide NH) 1 1 1 (hydroxy group)
Hydrogen Bond Acceptors 6 (ester, amide, benzopyran oxo) 7 8 5
Key Structural Features Rigid dihydrobenzopyran, phenyl, methyl groups Aromatic quinoline Flexible piperidine, sulfonyl Electron-withdrawing oxo groups

Notes:

  • The target compound’s dihydrobenzopyran system introduces conformational rigidity, which may enhance binding specificity in biological systems compared to flexible analogs like the piperidine derivative .
  • The quinoline analog’s nitrogen atom may participate in additional interactions (e.g., hydrogen bonding or metal coordination), absent in the target compound .

Biological Activity

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C17H22N4O4S
Molecular Weight 378.4 g/mol
IUPAC Name methyl 4,5-dimethyl-2-{[2-oxo-2-(1H-benzopyran-6-amido)]}thiophene-3-carboxylate
InChI Key NYMYCWIEGIJFAT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of thiophene derivatives with isochromenone derivatives under controlled conditions. Catalysts and specific solvents are often used to enhance yield and purity during the synthesis process .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activities and receptor functions, influencing cellular signaling pathways. For instance, it may inhibit specific enzymes or bind to receptor sites, altering their activity .

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, compounds similar to methyl 4,5-dimethyl derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicated that certain analogues displayed potent antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has shown effectiveness against fungal strains such as Candida albicans. The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances antifungal potency .

Case Studies

  • Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy of methyl 4,5-dimethyl derivatives.
    • Methodology : Disc diffusion method was employed to assess the zone of inhibition against selected bacterial strains.
    • Findings : Compounds exhibited significant inhibition zones compared to standard antibiotics, indicating strong antibacterial properties.
  • Study on Antifungal Activity
    • Objective : To assess the antifungal potential against Candida albicans.
    • Methodology : MIC values were determined using broth microdilution methods.
    • Findings : The tested analogues showed MIC values in the range of 6.25–25 μg/mL, demonstrating considerable antifungal activity compared to control drugs .

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